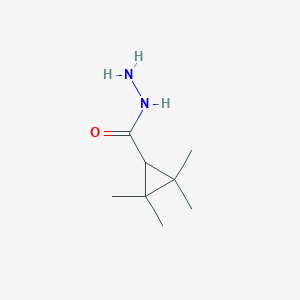![molecular formula C21H30O2 B14113062 (3aS,3bR,5aS,9aS,9bS,11aS)-9a,11a-dimethyl-3H,3aH,3bH,4H,5H,5aH,6H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl acetate](/img/structure/B14113062.png)
(3aS,3bR,5aS,9aS,9bS,11aS)-9a,11a-dimethyl-3H,3aH,3bH,4H,5H,5aH,6H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-Acetoxy-5alpha-androsta-2,16-diene is a synthetic derivative of testosterone. It is a steroidal compound with the molecular formula C21H30O2 and a molecular weight of 314.46 g/mol . This compound is known for its applications in the preparation of various pharmaceutical derivatives, particularly in the synthesis of Rocuronium .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 17-Acetoxy-5alpha-androsta-2,16-diene typically involves the acetylation of androsta-2,16-dien-17-ol. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine . The reaction conditions include maintaining the temperature at around 0-5°C to ensure the selective acetylation of the hydroxyl group at the 17th position.
Industrial Production Methods: In an industrial setting, the production of 17-Acetoxy-5alpha-androsta-2,16-diene follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 17-Acetoxy-5alpha-androsta-2,16-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Acidic or basic catalysts are used to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of androsta-2,16-diene, such as ketones, alcohols, and substituted steroids .
Applications De Recherche Scientifique
17-Acetoxy-5alpha-androsta-2,16-diene has a wide range of applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of complex steroidal compounds.
Biology: The compound is studied for its effects on cellular processes and hormone regulation.
Medicine: It is a key intermediate in the synthesis of Rocuronium, a muscle relaxant used in anesthesia.
Mécanisme D'action
The mechanism of action of 17-Acetoxy-5alpha-androsta-2,16-diene involves its interaction with androgen receptors. As a synthetic derivative of testosterone, it mimics the effects of natural androgens by binding to these receptors and modulating gene expression. This interaction influences various biological processes, including muscle growth, metabolism, and reproductive functions.
Comparaison Avec Des Composés Similaires
Androsta-2,16-dien-17-ol: The parent compound from which 17-Acetoxy-5alpha-androsta-2,16-diene is derived.
Testosterone: The natural hormone that serves as the basis for many synthetic derivatives.
Rocuronium: A derivative used as a muscle relaxant in medical applications.
Uniqueness: 17-Acetoxy-5alpha-androsta-2,16-diene is unique due to its specific acetoxy group at the 17th position, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various pharmaceutical compounds .
Propriétés
Formule moléculaire |
C21H30O2 |
|---|---|
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
[(10S,13S)-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C21H30O2/c1-14(22)23-19-10-9-17-16-8-7-15-6-4-5-12-20(15,2)18(16)11-13-21(17,19)3/h4-5,10,15-18H,6-9,11-13H2,1-3H3/t15?,16?,17?,18?,20-,21-/m0/s1 |
Clé InChI |
PEPMRHLQYPCJPR-XZFNAKAKSA-N |
SMILES isomérique |
CC(=O)OC1=CCC2[C@@]1(CCC3C2CCC4[C@@]3(CC=CC4)C)C |
SMILES canonique |
CC(=O)OC1=CCC2C1(CCC3C2CCC4C3(CC=CC4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1-{[(2-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide](/img/structure/B14112981.png)
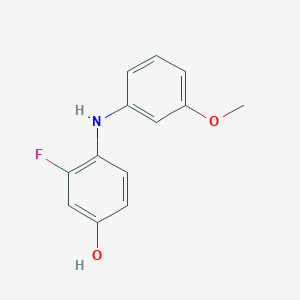
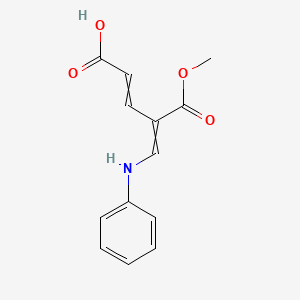
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B14113010.png)
![7-Methyl-7-azabicyclo[2.2.1]heptane-2-thiol](/img/structure/B14113017.png)
![4-[(2-Methoxyethoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B14113024.png)
![8-[(2-Chlorophenyl)methylsulfanyl]-7-dodecyl-3-methylpurine-2,6-dione](/img/structure/B14113031.png)
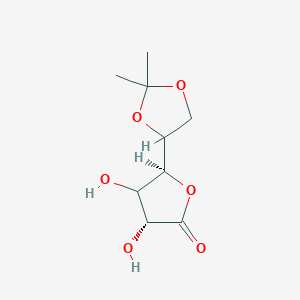

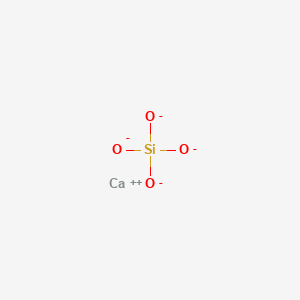
![methyl (2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B14113055.png)
![N-[(4-methylphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide](/img/structure/B14113060.png)
![1-(benzylthio)-N-isopropyl-4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B14113064.png)
